2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, including the presence of oxazole and oxadiazole rings, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The synthesis begins with the preparation of the 5-methyl-1,2-oxazole ring through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanenitrile and glyoxylic acid.
Formation of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting the oxazole derivative with hydrazine hydrate and carbon disulfide under reflux conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound, such as thiophenol, to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is acylated with 4-methylphenylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- **2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- **2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific structural features, such as the combination of oxazole and oxadiazole rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14N4O3S/c1-9-3-5-11(6-4-9)16-13(20)8-23-15-18-17-14(21-15)12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
RYPUJBGHPKHSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=NOC(=C3)C |
Origin of Product |
United States |
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